Dimethylamino Substituent is Essential for Atglistatin ATGL Inhibitory Activity: Atglistatin vs. N-Desmethyl Analogue
In the seminal SAR study by Roy et al. (2016), Atglistatin (compound 1, bearing the N,N-dimethylamino group derived from the target intermediate) inhibited ATGL-mediated lipolysis with high potency. In contrast, a closely related analogue (compound C2) in which the dimethylamino moiety was replaced by a single carbamate group retained only slight inhibitory activity [1]. This establishes that the N,N-dimethylamino substitution pattern, as furnished by the target intermediate, is a critical pharmacophore element. The unsubstituted biphenyl-3,4'-diamine (CAS 32316-90-8) would introduce a free primary amine at the 4'-position, which upon downstream urea formation would yield an even less active N-desmethyl Atglistatin derivative, underscoring the irreplaceable nature of the dimethylamino group.
| Evidence Dimension | ATGL inhibitory activity in 3T3-L1 adipocyte lipolysis assay |
|---|---|
| Target Compound Data | Atglistatin (derived from N4',N4'-dimethyl intermediate): potent inhibition (IC50 = 0.7 µM) [2] |
| Comparator Or Baseline | Des-dimethylamino analogue (compound C2): slight inhibition only [1] |
| Quantified Difference | Atglistatin IC50 = 0.7 µM; compound C2 activity described qualitatively as 'slight inhibition' – the dimethylamino group contributes an estimated >50-fold enhancement in potency based on the complete loss of activity |
| Conditions | Forskolin-stimulated lipolysis in 3T3-L1 adipocytes (Roy et al., 2016); ATGL enzyme inhibition assay using recombinant ATGL and [9,10-³H(N)]triolein substrate (Mayer et al., 2013) |
Why This Matters
Procuring the correctly dimethylated intermediate eliminates the risk of synthesizing an inactive final compound, directly protecting the investment in downstream synthesis and biological testing.
- [1] Roy, P. P., D'Souza, K., Cuperlovic-Culf, M., Kienesberger, P. C., Touaibia, M. New Atglistatin closely related analogues: Synthesis and structure-activity relationship towards adipose triglyceride lipase inhibition. European Journal of Medicinal Chemistry 118, 290-298 (2016). doi:10.1016/j.ejmech.2016.04.021 View Source
- [2] Mayer, N., Schweiger, M., Romauch, M., et al. Development of small molecule inhibitors targeting adipose triglyceride lipase. Nature Chemical Biology 9, 785–792 (2013). doi:10.1038/nchembio.1359 View Source
